molecular formula C5H8O3 B13115778 4-hydroxytetrahydro-2H-pyran-2-one CAS No. 61892-56-6

4-hydroxytetrahydro-2H-pyran-2-one

Cat. No.: B13115778
CAS No.: 61892-56-6
M. Wt: 116.11 g/mol
InChI Key: WMHRYMDGHQIARA-UHFFFAOYSA-N
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Description

4-Hydroxytetrahydro-2H-pyran-2-one (CAS 50289-13-9) is an organic compound belonging to the class of delta valerolactones, which are cyclic organic compounds containing an oxan-2-one moiety . This lactone features a six-membered tetrahydropyran ring with a ketone and a hydroxy group, presenting a multifunctional scaffold for chemical synthesis. With a molecular formula of C6H10O3 and a molecular weight of 130.14 g/mol , it serves as a versatile building block in organic and medicinal chemistry research. Compounds with the tetrahydro-2H-pyran-2-one core are of significant interest in pharmaceutical development, with related structures being investigated for their potential as insulin sensitizers and for other therapeutic applications . The reactive lactone and hydroxy groups make this compound a valuable precursor for synthesizing more complex molecules, including potential drug candidates and novel materials. As a lactone, it is also a structure of interest in polyketide biosynthesis research . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxyoxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-4-1-2-8-5(7)3-4/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHRYMDGHQIARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439151
Record name 4-hydroxy-tetrahydro-pyran-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61892-56-6
Record name 4-hydroxy-tetrahydro-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Hydroxytetrahydro 2h Pyran 2 One and Its Derivatives

Direct Synthesis of the 4-Hydroxytetrahydro-2H-pyran-2-one Core

The direct formation of the this compound core can be achieved through several reliable methods, including cyclization reactions and oxidative approaches.

Cyclization Reactions to Form the Lactone Ring

The formation of the lactone ring is a crucial step in the synthesis of this compound. One of the most prevalent methods for creating 4-hydroxy-2-pyrones involves the cyclization of 1,3,5-tricarbonyl compounds or their protected forms. mdpi.com This approach is considered biomimetic as it mirrors the natural processes catalyzed by polyketide synthases. mdpi.com

A common strategy involves the condensation of acetoacetic esters with aldehydes at the C-4 position, typically facilitated by bases like sodium hydride and/or n-butyllithium, followed by an oxidation step. mdpi.com For instance, the self-condensation of ketoesters can be promoted by carbonyldiimidazole (CDI) in tetrahydrofuran (B95107) (THF) at room temperature, which aids in both the Claisen condensation and the subsequent cyclization. mdpi.com

Gold-catalyzed reactions have also emerged as a powerful tool. For example, 4-hydroxy-2-pyrones can be synthesized from the self-condensation of acetylenecarboxylic acids using a gold-based catalyst, such as chloro(triphenylphosphine)gold(I) with a silver hexafluoroantimonate(V) co-catalyst in toluene. mdpi.com

Here is a table summarizing various cyclization methods:

Table 1: Cyclization Reactions for 4-Hydroxy-2-Pyrone Synthesis
Starting Materials Reagents and Conditions Product Yield Reference
Acetoacetic esters and aldehydes 1. NaH, n-BuLi 2. Oxidation 4-Hydroxy-2-pyrones --- mdpi.com
Ketoesters Carbonyldiimidazole (CDI), THF, room temperature 4-Hydroxy-2-pyrones --- mdpi.com
Arylacetic acids and diethyl oxaloacetate In situ generation of arylacetyl chlorides, base-catalyzed intramolecular Claisen condensation 3-Aryl-4-hydroxy-2-pyrones --- mdpi.com
Acetylenecarboxylic acids 5% Chloro(triphenylphosphine)gold(I), 5% silver hexafluoroantimonate(V), toluene, room temperature 6-Substituted-4-hydroxy-2-pyrones 56-81% mdpi.com

Oxidative Approaches

Oxidative methods provide another direct route to the this compound core, primarily through the cleavage of carbon-carbon double bonds in suitable precursors.

Photosensitized oxygenation is a valuable technique for introducing oxygen functionalities into organic molecules. nih.gov In the synthesis of related pyran structures, photosensitized oxygenation of 5,6-dihydro-4-methyl-2H-pyran in methanol, followed by a reduction step, has been shown to yield allylic alcohols and epoxy-ethers. rsc.org When this reaction is conducted in non-alcoholic solvents, it exclusively produces the allylic alcohol derivatives. rsc.org This method highlights the potential for controlled oxidation to generate precursors for the target lactone.

Ozonolysis is a powerful and widely used organic reaction for the cleavage of unsaturated bonds. wikipedia.org The reaction of alkenes with ozone (O₃) leads to the formation of an initial ozonide, which can then be worked up under oxidative or reductive conditions to yield various carbonyl-containing products, including aldehydes, ketones, and carboxylic acids. wikipedia.orgmasterorganicchemistry.com

For the synthesis of hydroxylated lactones, ozonolysis of a suitable cyclic precursor containing an exocyclic double bond, followed by a reductive workup, is a key strategy. For example, the ozonolysis of 4-methylenepyrans, followed by reduction with zinc powder in acetic acid, affords 3-hydroxytetrahydropyrans. rsc.org Similarly, the ozonolysis of α-angelica lactone can produce malonic acid and other valuable intermediates, with the solvent and quenching conditions playing a critical role in the reaction's outcome. nih.govrsc.org

Table 2: Ozonolysis for the Synthesis of Hydroxylated Pyran Derivatives

Starting Material Reagents and Conditions Product Reference
4-Methylenepyrans 1. O₃ 2. Zn/CH₃COOH 3-Hydroxytetrahydropyrans rsc.org

Biomimetic Methods in Pyranone Synthesis

Biomimetic synthesis aims to replicate nature's synthetic strategies in the laboratory. The synthesis of 4-hydroxy-2-pyrones through the cyclization of 1,3,5-tricarbonyl compounds is a prime example of a biomimetic approach, as it mimics the polyketide synthase (PKS) catalyzed pathways found in nature. mdpi.com In these biological systems, chain elongation occurs through repeated Claisen-type condensations of acyl-CoA starter units with malonyl-CoA extender units. mdpi.com

Furthermore, the total synthesis of certain naphthoquinone natural products, which may contain pyran rings, has been achieved following biosynthetic proposals that involve key pericyclic reactions. nih.gov These biomimetic strategies often provide efficient and stereoselective routes to complex natural product frameworks.

Enantioselective Synthesis and Stereocontrol in this compound Chemistry

Achieving enantioselectivity and stereocontrol is a critical aspect of modern organic synthesis, particularly for biologically active molecules. Several strategies have been developed for the enantioselective synthesis of pyran derivatives.

Asymmetric hydrogenation is a powerful tool for creating chiral centers. For instance, rhodium-thiourea catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of enantioenriched tetrahydroquinoxalines and dihydroquinoxalinones, achieving excellent yields and enantioselectivities (up to 99% ee). nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of quinoxalines allows for the selective synthesis of both (R) and (S) enantiomers of tetrahydroquinoxaline derivatives with high yields and enantioselectivities by simply changing the solvent. nih.govrsc.org These methods, while not directly applied to this compound in the cited literature, demonstrate the potential of asymmetric hydrogenation for creating chiral pyran-containing structures.

The development of these enantioselective methods often involves the screening of various chiral ligands and reaction conditions to achieve optimal stereocontrol. The use of continuous flow chemistry has also been shown to be advantageous for scaling up these asymmetric hydrogenations safely and efficiently. nih.govnih.gov

Table 3: Examples of Enantioselective Hydrogenation for Heterocycle Synthesis

Substrate Class Catalyst System Product Class Enantiomeric Excess (ee) Reference
Quinoxalines/Quinoxalinones Rh-thiourea complex Tetrahydroquinoxalines/Dihydroquinoxalinones Up to 99% nih.gov

Enantioselective Deprotonation Strategies

Enantioselective deprotonation has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. While specific examples focusing solely on this compound are not extensively detailed in the provided search results, the principles of this strategy are broadly applicable to lactone synthesis. This method typically involves the use of a chiral lithium amide base to selectively remove a proton from a prochiral starting material. The resulting chiral enolate can then be trapped with an electrophile to afford an enantioenriched product. The success of this strategy hinges on the ability of the chiral base to differentiate between two enantiotopic protons, leading to high levels of enantioselectivity.

Asymmetric Hydrogenation in Related Lactone Preparations

Asymmetric hydrogenation represents a key technology for the synthesis of chiral compounds, including lactones. This method often involves the reduction of a prochiral precursor, such as a β-keto ester or an unsaturated lactone, using a chiral catalyst, typically based on transition metals like ruthenium, rhodium, iridium, or palladium, in the presence of hydrogen gas. acs.orgrsc.orgacs.orgresearchgate.net

A notable application of this strategy is the asymmetric hydrogenation of a meso-anhydride to produce a key chiral lactone intermediate. acs.orgresearchgate.net This process, while elegant, can be limited by the high cost of the chiral catalyst and the need for high hydrogen pressures. acs.orgresearchgate.net To address these limitations, an improved two-step process has been developed. This enhanced method significantly reduces the amount of the expensive chiral catalyst required by pairing it with a more cost-effective and readily available nickel catalyst, all without compromising the enantioselectivity of the final chiral lactone. acs.orgresearchgate.net

The development of palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions offers a significant advancement. rsc.orgresearchgate.net Traditional systems often rely on chiral iridium and ruthenium catalysts that necessitate a base to achieve high activity. rsc.orgresearchgate.net The palladium-based system, however, can proceed via dynamic kinetic resolution and kinetic resolution, demonstrating high enantioselectivity and tolerance for various functional groups. rsc.orgresearchgate.net This method has been successfully applied at the gram scale, and the resulting chiral products can be converted into other valuable chiral building blocks without any loss of optical purity. rsc.orgresearchgate.net

The mechanism of asymmetric hydrogenation of related γ-oxo esters to form enantioenriched γ-lactones involves a multi-step sequence. This can include the reduction of an azido (B1232118) group, rearrangement of a cyclopropane (B1198618) ring, asymmetric transfer hydrogenation of the γ-oxo ester, and subsequent lactonization. acs.org Ruthenium complexes, such as Ru-TsDPEN, have proven to be effective catalysts for this transformation, yielding lactones with high enantiomeric excess. acs.org

Table 1: Comparison of Asymmetric Hydrogenation Methods for Lactone Synthesis

Catalyst SystemPrecursorConditionsKey Advantages
Iridium-bisphosphinemeso-anhydrideHigh H₂ pressure (70 bar)High conversion and enantioselectivity (>95% ee) acs.orgresearchgate.net
Palladium-basedLactonesBase-freeHigh enantioselectivity, excellent functional group tolerance rsc.orgresearchgate.net
Ruthenium-TsDPENβ-azidocyclopropane carboxylatesMulti-step sequenceHigh enantiomeric excess (up to 94% ee) acs.org

Chiral Catalyst-Mediated Cyclizations for Tetrahydropyranones

Chiral catalysts play a crucial role in mediating cyclization reactions to form tetrahydropyranones with high stereocontrol. A novel class of chiral α-oxygenated-tetrahydropyran-4-one catalysts has been developed for the asymmetric epoxidation of alkenes using Oxone®, yielding epoxides with good enantioselectivity. researchgate.net

Another powerful strategy involves a Lewis acid-mediated Prins reaction between a chiral β-hydroxy-dioxinone and an aldehyde. This method leads to a pyran–dioxinone fused product that can be processed in a single pot to yield the desired tetrahydropyran-4-ones in excellent yield and stereoselectivity. researchgate.net This approach is particularly valuable as it provides a unique route to 3-carboxy-trisubstituted pyrans. researchgate.net

Diastereoselective Approaches in Synthesis of Substituted 4-Hydroxytetrahydro-2H-pyran-2-ones

Diastereoselective synthesis is a cornerstone for creating complex molecules with multiple stereocenters, such as substituted tetrahydropyran-4-ones. One effective method involves the aldol (B89426) reaction of β-ketoesters with aldehydes, followed by a tandem Knoevenagel condensation with another equivalent of aldehyde and an intramolecular Michael addition. nih.gov This sequence leads to the formation of highly substituted tetrahydropyran-4-ones as single diastereomers. nih.gov

A self-terminated Prins strategy has also been developed for the synthesis of 2-substituted tetrahydropyran-4-one derivatives. This method involves the condensation of 3-(phenylthio)but-3-en-1-ol with carbonyl compounds in the presence of a catalytic amount of Sc(OTf)₃ under mild conditions. researchgate.net Similarly, the reaction of 3-bromobut-3-en-1-ols with aldehydes at low temperatures (-35 °C) produces tetrahydropyranones in good yields and with excellent diastereoselectivity. researchgate.net The proposed mechanism for the latter involves the formation of a stable six-membered chair-like tetrahydropyranyl carbocation. researchgate.net

Furthermore, a cascade inter–intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates. beilstein-journals.org While the primary products are cyclohexanones, this reaction can also yield highly functionalized tetrahydrochromen-4-ones as minor products with complete diastereoselectivity in some cases. beilstein-journals.org

Strategies for Preparing Substituted this compound Derivatives

A variety of strategies exist for the synthesis of substituted this compound derivatives, often starting from readily available precursors. researchgate.netmdpi.com Triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) and dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) are key starting materials due to their industrial availability and high reactivity. mdpi.com

One common method is the cyclization of 1,3,5-tricarbonyl compounds or their protected forms. mdpi.com Another approach involves the reaction of enaminones with various reagents. For example, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one can be condensed with N,N-dimethylformamide dimethyl acetal (B89532) to yield an enaminone, which can then be reacted with a range of compounds to afford substituted pyridine, benzofuranoylpyran, pyranylpyran, pyranylpyrazole, and pyranylisoxazole derivatives. researchgate.net

The Maitland–Japp reaction provides a pathway to functionalized 2-methyl-2,3-dihydropyran-4-ones, which can then be diastereoselectively converted into functionalized 2-methyltetrahydropyran-4-ones. researchgate.net Additionally, a three-step, one-pot, metal-free domino procedure has been developed to synthesize boscalid (B143098) derivatives, which involves a Diels-Alder reaction between a substituted 2H-pyran-2-one and a styrene (B11656) derivative, followed by elimination of CO₂ and aromatization. researchgate.net

The synthesis of tetrahydro-2H-pyran derivatives can also be achieved through etherification, esterification, and carbon-carbon bond-forming reactions using intermediates derived from 5-valerolactone. google.com This method is particularly effective for producing the thermodynamically more stable trans-isomer of the tetrahydro-2H-pyran ring. google.com

Table 2: Starting Materials and Resulting Substituted Pyranone Derivatives

Starting MaterialReagent(s)Resulting Derivative(s)
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-oneN,N-dimethylformamide dimethyl acetal, various reagentsPyridine, benzofuranoylpyran, pyranylpyran, etc. derivatives researchgate.net
β-Ketoesters, AldehydesTandem Knoevenagel condensation, intramolecular Michael additionHighly substituted tetrahydropyran-4-ones nih.gov
Substituted 2H-pyran-2-one, Styrene derivativeDiels-Alder reaction, elimination, aromatizationBoscalid derivatives researchgate.net
5-Valerolactone derivativesEtherification, esterification, C-C bond formationtrans-Tetrahydro-2H-pyran derivatives google.com

Chemical Reactivity and Mechanistic Investigations of the 4 Hydroxytetrahydro 2h Pyran 2 One Ring

Lactone Ring Opening Reactions

The strained six-membered ring of the δ-valerolactone is susceptible to cleavage by various nucleophiles, proceeding through mechanisms typical of acyclic esters.

Hydrolytic Cleavage to Dihydroxy Carboxylic Acid Derivatives

The hydrolysis of the lactone ring establishes an equilibrium with its corresponding open-chain form, 3,5-dihydroxypentanoic acid. This reversible reaction can be catalyzed by either acid or base.

Under acidic conditions, the reaction proceeds via an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. The carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule (originally the ring ether oxygen) opens the ring to yield the protonated carboxylic acid, which is then deprotonated to give 3,5-dihydroxypentanoic acid.

In the presence of a base, such as hydroxide (B78521) ions, the ring opening follows a BAC2 (base-promoted, acyl-oxygen cleavage, bimolecular) mechanism. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The ring opens by the elimination of the alkoxide, which then deprotonates the newly formed carboxylic acid. This final acid-base step is irreversible and drives the reaction to completion, forming the carboxylate salt of 3,5-dihydroxypentanoic acid.

Condition Mechanism Key Steps Product
Acidic (H₃O⁺)AAC21. Protonation of C=O2. Nucleophilic attack by H₂O3. Proton transfer4. Ring opening3,5-Dihydroxypentanoic acid
Basic (OH⁻)BAC21. Nucleophilic attack by OH⁻2. Ring opening3. Deprotonation of carboxylic acid3,5-Dihydroxypentanoate salt

Nucleophilic Ring Opening and Rearrangement Pathways

Beyond hydrolysis, the lactone ring can be opened by other nucleophiles. A notable example is found in the biosynthesis of phoslactomycin B, where an intermediate containing the 4-hydroxytetrahydro-2H-pyran-2-one core undergoes a unique transformation. The hydroxyl group is first acylated by a malonyl group (a nucleophilic attack). This is followed by a decarboxylative elimination, which results in the formal dehydration of the parent ring to yield a 5,6-dihydro-2H-pyran-2-one derivative adventchembio.com. This sequence demonstrates a sophisticated biological pathway for modifying the lactone ring that begins with a nucleophilic attack at the hydroxyl group, leading to a subsequent rearrangement and elimination involving the lactone structure.

Reactions at the Hydroxyl Functionality

The secondary hydroxyl group at the C4 position is a key site for functionalization, allowing for the synthesis of a variety of derivatives through esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions. For instance, in the presence of an acid catalyst, reaction with a carboxylic acid would proceed via a Fischer esterification mechanism to yield the corresponding 4-acyloxy-tetrahydro-2H-pyran-2-one.

Etherification of the hydroxyl group provides a common strategy for protection or modification of the molecule. A specific example involves the reaction of a closely related derivative, (4R,6S)-6-(chloromethyl)-4-hydroxytetrahydro-2H-pyran-2-one, with 3,4-dihydro-2H-pyran (DHP) in ethyl acetate. This reaction forms a tetrahydropyranyl (THP) ether at the C4 position, a standard protecting group for alcohols osti.gov. The reaction is typically catalyzed by a mild acid.

Reaction Reagent(s) Product Type Example
EsterificationCarboxylic acid (R-COOH), H⁺4-Acyloxytetrahydro-2H-pyran-2-oneNot specified in searches
Etherification3,4-Dihydro-2H-pyran (DHP), H⁺4-(Tetrahydro-2H-pyran-2-yloxy)tetrahydro-2H-pyran-2-oneTHP ether formation osti.gov

Oxidation Reactions

Oxidation of the secondary hydroxyl group at the C4 position would yield the corresponding ketone, tetrahydro-4-oxo-2H-pyran-2-one (a δ-keto-lactone). This transformation can be achieved using a variety of common oxidizing agents. While direct oxidation of this compound is not detailed in the provided search results, the synthesis of related tetrahydro-4H-pyran-4-ones often proceeds from precursors that would logically be formed from such an oxidation chemicalbook.com. Reagents commonly used for the oxidation of secondary alcohols to ketones include chromate-based reagents (e.g., PCC, PDC), Swern oxidation, or Dess-Martin periodinane. In enzymatic contexts, alcohol dehydrogenases are used to catalyze such oxidations uab.cat. The formation of the target compound itself often comes from the oxidation of the corresponding lactol, for example using bromine (Br₂) and barium carbonate (BaCO₃) or sodium hypochlorite (B82951) (NaOCl) chemicalbook.comuab.cat.

Reactions at the Carbonyl Group

The carbonyl group of the lactone is an electrophilic center that can be attacked by reducing agents and organometallic reagents.

Reduction of the ester carbonyl group with strong reducing agents like lithium aluminum hydride (LiAlH₄) would lead to the opening of the lactone ring. This reaction furnishes a diol, specifically 1,3,5-pentanetriol, after an acidic workup. The reaction proceeds by nucleophilic acyl substitution, where a hydride ion first attacks the carbonyl, leading to a hemiacetal intermediate which is further reduced to the diol.

Reaction with organometallic reagents, such as Grignard reagents (R-MgX), also results in ring opening. Two equivalents of the Grignard reagent typically add to the carbonyl carbon. The first equivalent opens the ring to form a ketone intermediate, which is more reactive than the starting lactone and is immediately attacked by a second equivalent. After an acidic workup, this reaction yields a diol with two new carbon-carbon bonds formed at the former carbonyl carbon.

Reduction Reactions

The reduction of the lactone functionality in this compound to the corresponding diol, 3,5-dihydroxyvaleric acid, is a significant transformation. This can be achieved using various reducing agents, with the choice of reagent influencing the stereoselectivity of the reaction.

One common and mild reducing agent for lactones is sodium borohydride (B1222165) (NaBH₄). While generally less reactive towards esters than lithium aluminum hydride (LiAlH₄), sodium borohydride can effectively reduce lactones, often requiring alcoholic solvents and elevated temperatures. The reduction of the carbonyl group in the tetrahydropyranone ring proceeds via nucleophilic addition of a hydride ion.

The stereochemical outcome of the reduction can be influenced by the presence of the hydroxyl group at the C4 position. In the reduction of similar cyclic ketones, the presence of a nearby hydroxyl group can direct the incoming hydride, leading to a specific stereoisomer. For instance, in the reduction of certain cyclopentanones with a β-hydroxyl group, complexation of the hydroxyl group with the reducing agent can lead to intramolecular hydride delivery from the same face as the hydroxyl group. The use of additives like cerium(III) chloride with sodium borohydride (the Luche reduction) is a well-established method to enhance the selectivity of carbonyl reductions, particularly in the presence of other functional groups. scielo.brnih.gov This method can alter the stereochemical course of the reduction compared to using sodium borohydride alone. nih.gov

While specific studies on the diastereoselective reduction of this compound are not extensively detailed in the provided search results, the general principles of lactone reduction suggest that a mixture of diastereomers of 3,5-dihydroxyvaleric acid would be expected, with the ratio depending on the specific reducing agent and reaction conditions employed.

Table 1: Reduction of this compound

ReagentProductReaction ConditionsNotes
Sodium Borohydride (NaBH₄)3,5-Dihydroxyvaleric acidMethanol or EthanolA mild reducing agent for lactones. masterorganicchemistry.com
Sodium Borohydride / Cerium(III) chloride (Luche Reduction)3,5-Dihydroxyvaleric acidMethanol or EthanolOften enhances selectivity in carbonyl reductions. nih.govsemanticscholar.org

Other Characteristic Transformations of the Tetrahydropyranone Ring System

Beyond reduction, the this compound ring system can undergo various other transformations, primarily involving the lactone and the hydroxyl group. The saturated nature of the tetrahydropyranone ring makes it less susceptible to the types of ring-opening and rearrangement reactions commonly observed in unsaturated 2H-pyran-2-ones when treated with nucleophiles. clockss.org However, the inherent functionalities still offer avenues for chemical modification.

The lactone moiety can undergo nucleophilic acyl substitution, leading to ring-opening. This can be achieved with strong nucleophiles or under acidic or basic catalysis. For instance, reaction with amines or alkoxides would lead to the formation of the corresponding amides or esters of 3,5-dihydroxyvaleric acid.

The secondary hydroxyl group at the C4 position can undergo typical alcohol reactions such as esterification and etherification. These reactions would yield derivatives with modified properties while retaining the core tetrahydropyranone ring structure.

Furthermore, the presence of both a hydroxyl group and a lactone in the same molecule allows for the possibility of intramolecular reactions under certain conditions, potentially leading to the formation of bicyclic systems, although specific examples for this substrate were not found in the provided search results.

Table 2: Characteristic Transformations of the Tetrahydropyranone Ring System

Reaction TypeReagent/ConditionsProduct Type
Nucleophilic Acyl Substitution (Ring Opening)Amines, AlkoxidesAmides or Esters of 3,5-dihydroxyvaleric acid
Esterification of C4-OHAcyl chloride, Carboxylic acid (with catalyst)4-Acyloxytetrahydro-2H-pyran-2-one
Etherification of C4-OHAlkyl halide (with base)4-Alkoxytetrahydro-2H-pyran-2-one

Advanced Analytical and Spectroscopic Characterization of 4 Hydroxytetrahydro 2h Pyran 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for detailed structural mapping.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial data for structural determination.

The ¹H NMR spectrum of a related compound, (4S)-tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one, reveals distinct signals corresponding to the different protons in the molecule. For instance, in a 500 MHz spectrometer using water as a solvent, characteristic shifts are observed. nih.gov The methyl group protons typically appear as a singlet, while the methylene (B1212753) protons on the pyran ring exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For (4S)-tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one, distinct peaks are observed for the carbonyl carbon, the quaternary carbon bearing the hydroxyl and methyl groups, the methylene carbons adjacent to the oxygen and carbonyl group, and the methyl carbon. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a 4-Hydroxy-4-methyl-tetrahydro-2H-pyran-2-one derivative Data based on a related structure and may vary for the specific title compound.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2 (C=O)-~174
C3 (CH₂)~2.6-2.7~43.5
C4 (C-OH)-~67.8
C5 (CH₂)~1.9-2.1~35.0
C6 (CH₂)~4.4-4.6~67.9
C4-CH₃~1.3~28.3

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 4-hydroxytetrahydro-2H-pyran-2-one, COSY spectra would show correlations between the protons on adjacent carbons, helping to trace the spin systems within the pyran ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signals in the ~1.9-2.1 ppm range would correlate with the carbon signal at ~35.0 ppm, confirming their assignment to the C5 methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different spin systems. For instance, the methyl protons would show an HMBC correlation to the quaternary C4 carbon and the C3 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are close to each other, which is critical for determining the relative stereochemistry of the molecule. For a substituted tetrahydro-2H-pyran-2-one, NOESY can help establish the orientation of the hydroxyl group relative to the protons on the ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of relatively polar and thermally labile molecules like this compound. rsc.org In positive ion mode, ESI-MS would typically show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming its molecular formula. nih.gov

Fragmentation of the parent ion, induced by collision-induced dissociation (CID), provides valuable structural information. Common fragmentation pathways for lactones include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). nih.gov For this compound, a characteristic loss of a water molecule from the hydroxyl group would be expected.

Table 2: Expected ESI-MS and HRMS Data for this compound (C₅H₈O₃)

IonExpected m/z (Monoisotopic)Information Provided
[M+H]⁺117.0546Molecular Weight Confirmation
[M+Na]⁺139.0366Molecular Weight Confirmation
[M+H-H₂O]⁺99.0441Presence of a Hydroxyl Group

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. waters.com This technique is invaluable for assessing the purity of a sample of this compound by separating it from any impurities or byproducts from a reaction mixture. waters.com

Tandem Mass Spectrometry (MS-MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce product ions. youtube.com This technique is highly specific and can be used to confirm the identity of the compound in complex mixtures by comparing its fragmentation pattern to that of a known standard. nih.gov The use of LC-MS/MS allows for both the separation and confident identification of the target analyte. waters.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mdpi.com The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule. scholaris.ca

For this compound, the IR spectrum would exhibit key absorption bands that confirm the presence of its characteristic functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. A very strong and sharp absorption band around 1700-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the lactone (cyclic ester). Additionally, C-O stretching vibrations would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretching, hydrogen-bonded3200 - 3600 (broad)
Lactone (C=O)Stretching1700 - 1750 (strong, sharp)
Alkane (C-H)Stretching2850 - 3000
Ester (C-O)Stretching1000 - 1300

Chromatographic Techniques for Separation, Isolation, and Purity Analysis

Chromatographic methods are fundamental in the analysis of this compound, enabling its separation from complex mixtures, isolation for further study, and the assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly after derivatization, are powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and analysis of non-volatile compounds like this compound. Reverse-phase HPLC (RP-HPLC) is a commonly utilized mode for the separation of pyranone derivatives.

A general RP-HPLC method involves a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is achieved on a stationary phase, such as a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com This type of liquid chromatography method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.comsielc.com

Table 1: Illustrative HPLC Conditions for the Analysis of Tetrahydro-2H-pyran-2-one Derivatives

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Detector UV, Mass Spectrometry (MS)

This table presents a general set of conditions. Specific parameters may be optimized for different applications.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility, its analysis by GC is often facilitated by converting it into a more volatile derivative.

A common derivatization technique is silylation, where the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether. This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis. The resulting TMS derivative of this compound can then be separated on a GC column and detected, often by mass spectrometry (GC-MS), which provides both retention time and mass spectral data for identification. hmdb.ca Predicted GC-MS spectra are available in databases and can serve as a guide for compound identification, although confirmation with experimental data is necessary. hmdb.ca

The NIST Chemistry WebBook provides GC data for related compounds, such as tetrahydro-4-methyl-2H-pyran-2-one and tetrahydro-6,6-dimethyl-2H-pyran-2-one, which can offer insights into the chromatographic behavior of pyranone structures. nist.govnist.gov For instance, the Kovats retention index, a measure of where a compound elutes relative to n-alkanes, has been reported for some derivatives on specific GC columns. nih.gov

Table 2: Predicted GC-MS Parameters for a TMS-Derivatized Pyranone

ParameterCondition
Derivative Trimethylsilyl (TMS)
Ionization Mode Positive
Ionization Energy 70 eV
Instrument Single quadrupole, spectrum predicted by CFM-ID(EI)

Source: Adapted from the Human Metabolome Database. hmdb.ca This represents a predicted spectrum and requires experimental verification.

Computational Chemistry Studies on 4 Hydroxytetrahydro 2h Pyran 2 One

Molecular Conformation and Stability Analysis

The three-dimensional arrangement of atoms in a molecule, its conformation, is fundamental to its physical and chemical properties. For cyclic structures like 4-hydroxytetrahydro-2H-pyran-2-one, various conformations such as the "chair" and "boat" forms are possible. Quantum-chemical calculations, particularly using methods like Density Functional Theory (DFT), are employed to determine the most stable conformations.

In a study on related dihydropyran derivatives, calculations at the PBE0/6-311+G(d,p) level of theory were used to analyze their structures. mdpi.com For substituted tetrahydro-4H-pyran-4-one derivatives, DFT B3LYP methods with 6-31G(d) and 6-311+G(3df,2p) basis sets have been used to identify stable conformers. researchgate.net These studies found that "chair" conformations were generally the most stable. researchgate.net In one analysis of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, three stable chair conformers were identified, differing in the axial or equatorial positions of their hydroxymethyl substituents. researchgate.net The conformer with equatorially located substituents was one of the stable forms, while another stable conformer featured an intramolecular hydrogen bond between two axially positioned hydroxymethyl groups. researchgate.net Such analyses for this compound would similarly explore the energetic favorability of the hydroxyl group being in an axial versus an equatorial position, which significantly influences the molecule's interactions and reactivity.

Table 1: Theoretical Stability Analysis of Tetrahydropyran-4-one Conformers

ConformerSubstituent PositionsRelative EnergyDipole MomentKey Feature
IEquatorialBaseHighSpatially separated groups
IIAxial and EquatorialIntermediateLowPotentially preferred
IIIAxialHighestIntermediateIntramolecular H-bond

Note: Data is illustrative based on studies of derivatives like 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one and may not represent exact values for this compound. researchgate.net

Reaction Mechanism Predictions and Energetic Profiles

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying transition states, and calculating the energy barriers (activation energies) that govern reaction rates. For derivatives of 2H-pyran-2-one, DFT calculations have been used to elucidate reaction mechanisms and predict reactivity. mdpi.comresearchgate.net

Studies on pyran-2-one derivatives have identified key electrophilic and nucleophilic sites within the molecule. researchgate.net For instance, reactivity studies on dehydroacetic acid (DHA) and triacetic acid lactone (TAL) show that the carbon atoms at positions 2, 4, and 6, along with the acetyl group, act as electrophilic sites, while the carbon at position 5 is a nucleophilic center. researchgate.netimist.ma This information is crucial for predicting how the molecule will react with other reagents. researchgate.net

Furthermore, computational models can predict the stability of molecules toward specific degradation pathways, such as autoxidation. By calculating the bond dissociation energies (BDE) for hydrogen abstraction, researchers can identify which hydrogen atoms are most susceptible to removal, a key step in oxidation. mdpi.comsemanticscholar.org In one study of 2H-pyran-2-one analogues, only one derivative was found to have a BDE low enough (~83 kcal/mol) to suggest potential instability toward autoxidation. mdpi.com

Molecular dynamics (MD) simulations provide further insight into the interactions between a molecule and its environment, such as a solvent. The interaction energies between various 2H-pyran-2-one derivatives and water have been calculated, revealing significant differences in their hydrophilicity. mdpi.comsemanticscholar.org For example, one derivative capable of forming more hydrogen bonds with water showed a much stronger interaction energy (-77 kcal/mol) compared to others (-63 kcal/mol). mdpi.comsemanticscholar.org

Table 2: Calculated Reactivity and Interaction Descriptors for 2H-Pyran-2-one Analogues

DerivativeH-Bond Dissociation Energy (H-BDE) (kcal/mol)Interaction Energy with Water (kcal/mol)Average H-Bonds with Water
RS-1> 85-63~3
RS-2> 85-63~3
RS-3> 85-77~3
RS-4> 85-77>4
RS-6~83-63~3

Source: Data derived from computational studies on spirocyclic ketal derivatives of 2H-pyran-2-one. mdpi.comsemanticscholar.org

Computational Structure-Activity Relationship (SAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized derivatives, saving significant time and resources in drug discovery. nih.gov

For pyran derivatives, SAR studies help identify the structural features essential for their desired biological effects. nih.gov These models can be built using various statistical methods, such as Partial Least Squares Regression and Artificial Neural Networks (ANN), to find relationships between calculated molecular descriptors and observed activity. nih.gov

Key molecular descriptors often used in QSAR studies for pyran-2-one derivatives include:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO gap (ΔE), which relate to the molecule's ability to donate or accept electrons. nih.gov

Topological and Steric Descriptors: Molecular weight and shape, which influence how the molecule fits into a biological target. nih.gov

In one QSAR study on polysubstituted 2H-pyran-2-ones, an ANN model was found to be superior in modeling and validating the relationship between structure and hepatoprotective activity. nih.gov For other heterocyclic systems, 2D-QSAR models have successfully guided the synthesis of derivatives with enhanced antioxidant activity. nih.gov The insights gained from SAR can be profound; for example, studies on related compounds have shown that the presence of electron-releasing groups can be important for modulating biological activity. researchgate.net This predictive power allows chemists to focus their synthetic efforts on candidates with the highest probability of success. nih.govnih.gov

In Vitro Biological Activities and Mechanistic Understanding

Enzyme Inhibition Studies (Molecular Targets and Mechanisms)

Derivatives of 4-hydroxytetrahydro-2H-pyran-2-one have demonstrated inhibitory effects against a range of enzymes, highlighting their potential as therapeutic agents. These studies have elucidated the molecular targets and the mechanisms underlying their inhibitory actions.

Inhibition of HMG-CoA Reductase and its Implications for Cholesterol Biosynthesis

While direct studies on the inhibition of HMG-CoA reductase by the specific compound this compound are not extensively detailed in the provided search results, the structural similarity of its derivatives to known HMG-CoA reductase inhibitors suggests a potential role in cholesterol biosynthesis. The core structure of this compound is a key component of the statin class of drugs, which are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis. Further research is needed to specifically evaluate the HMG-CoA reductase inhibitory activity of this compound and its direct implications for cholesterol management.

Modulation of Other Enzyme Targets

Derivatives of this compound have been shown to modulate the activity of several other key enzymes, indicating a broad spectrum of potential therapeutic applications.

HIV Protease: Nonpeptidic 4-hydroxy-2-pyrone derivatives have been systematically studied as inhibitors of HIV-1 protease, a critical enzyme for viral replication. nih.govnih.gov These compounds are designed to bind to the active site of the enzyme, with modifications aimed at increasing binding affinity by interacting with specific pockets within the protease. nih.gov For instance, tethering hydrophilic groups to the 6-phenyl ring of a 4-hydroxy-6-phenyl-3-[(2-isopropylphenyl)thio]pyran-2-one scaffold resulted in more potent inhibitors. nih.gov Kinetic analyses have revealed that these compounds can act as competitive inhibitors. nih.gov The enol moiety of the pyran-2-one ring has been observed to form crucial hydrogen bonds within the enzyme's active site. nih.gov

Pancreatic Lipase (B570770): Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. scbt.com Its inhibition is a therapeutic strategy for managing obesity. nih.gov While direct inhibition by this compound is not specified, related compounds have been investigated. For example, tetrahydrolipstatin, a derivative of a naturally occurring lipase inhibitor, acts as a potent inactivator of pancreatic lipase. nih.gov The inhibition mechanism often involves the formation of a covalent bond with the active serine site of the lipase. nih.gov

Human Leukocyte Elastase (HLE) and Chymotrypsin: 4-hydroxy-2-pyrones, including elasnin (B607285) and its analogues, have been evaluated for their ability to inhibit HLE, porcine pancreatic elastase, and chymotrypsin. nih.gov The inhibitory potency against these elastases is primarily influenced by the substituent at the 3-position of the pyrone ring. nih.gov Notably, certain synthesized α-pyrones have demonstrated specific inhibition of HLE. nih.gov The inhibition by these compounds is noncovalent in nature. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. nih.govmdpi.com Derivatives of 4-oxo-4H-pyran, structurally related to kojic acid, have been synthesized and shown to inhibit tyrosinase activity and melanin production. nih.gov The 2,4-dihydroxyphenyl moiety in some chalcone (B49325) derivatives, which share structural features with pyranones, has been identified as crucial for their tyrosinase inhibitory activity. nih.govmdpi.com

P-glycoprotein (P-gp): P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of anticancer drugs out of the cell. nih.gov Modulators of P-gp can reverse this resistance. While direct modulation by this compound is not detailed, the development of small molecules that modulate P-gp activity is an active area of research. nih.gov

In Vitro Anticancer and Cytotoxic Mechanisms

Derivatives of this compound have demonstrated promising anticancer and cytotoxic activities in various in vitro models.

Cellular Growth Inhibition Pathways and Effects on Cancer Cell Lines

A new class of cytotoxic agents, 4-amino-2H-pyran-2-one (APO) analogs, derived from structural simplification of natural products, has shown significant in vitro anticancer activity. nih.govnih.gov These compounds have been found to inhibit the growth of various tumor cell lines, with some analogs exhibiting potent activity in the low micromolar range. nih.govnih.gov For instance, one of the most active compounds displayed ED50 values between 0.059 and 0.090 μM. nih.gov The structure-activity relationship studies indicated that the substituents on the pyranone ring are crucial for their cytotoxic effects. nih.gov

Induction of Apoptosis and Associated Molecular Pathways

The anticancer activity of certain pyranone derivatives is mediated through the induction of apoptosis, or programmed cell death. For example, 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) has been shown to inhibit the proliferation of human ovarian carcinoma cells by inducing apoptosis. nih.gov The apoptotic mechanism involves the generation of excessive reactive oxygen species (ROS), an increase in the expression of pro-apoptotic proteins (like Bax), and a decrease in the expression of anti-apoptotic proteins (like Bcl-2). nih.govnih.gov This ultimately leads to the activation of caspases, such as caspase-3, which are key executioners of apoptosis. nih.govnih.gov Another benzopyran derivative has been shown to induce apoptosis via the intrinsic pathway by interfering with Akt activation and increasing the Bax/Bcl-2 ratio. nih.gov

In Vitro Anti-inflammatory and Antioxidant Properties

In addition to their enzyme inhibitory and anticancer effects, derivatives of this compound have also exhibited anti-inflammatory and antioxidant properties in vitro.

Some pyran derivatives have been reported to possess anti-inflammatory activities. nih.gov For instance, a novel tetrahydropyran (B127337) derivative, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol, has demonstrated an anti-inflammatory effect by reducing the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

The antioxidant capacity of these compounds has also been noted. Tetrahydro-2H-pyran-2-one (δ-valerolactone) is described as an endogenous metabolite with antioxidant capacity. medchemexpress.com The ability of certain pyranone derivatives to induce apoptosis through the generation of ROS also points to their interaction with cellular redox systems, although this is a pro-oxidant effect in the context of cancer therapy. nih.gov

In Vitro Antimicrobial and Antifungal Activity

The in vitro antimicrobial and antifungal properties of this compound and its derivatives have been the subject of scientific investigation, with a particular focus on their potential as antifungal agents. Notably, the derivative designated as SM21 has demonstrated significant antifungal efficacy against a range of Candida species, which are common human fungal pathogens. frontiersin.org

Research has shown that SM21 exhibits potent activity against various Candida species, including those that have developed resistance to conventional antifungal drugs. frontiersin.org In vitro tests, such as disk diffusion and broth microdilution assays, have been employed to quantify the antifungal strength of SM21. frontiersin.org The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, has been determined for SM21 against several Candida strains. For instance, the MIC of SM21 against drug-resistant Candida isolates has been observed to be in the range of 0.5 to 1 µg/ml. frontiersin.org Furthermore, SM21 has shown efficacy against Candida biofilms, which are structured communities of fungal cells that are notoriously difficult to treat. frontiersin.org

In contrast to its potent antifungal effects, SM21 has been found to be inactive against bacterial species. frontiersin.orgfigshare.com This selectivity for fungi over bacteria is a desirable characteristic for an antifungal agent, as it minimizes the impact on the body's natural bacterial flora. frontiersin.org

Table 1: In Vitro Antifungal Activity of SM21 Against Various Candida Species

OrganismMIC Range (µg/mL)
Candida albicans0.2 - 1.6
Drug-Resistant Candida spp.0.5 - 1.0

This table is interactive. You can sort the data by clicking on the column headers.

General Modulation of Biochemical Pathways by this compound and its Analogs

The therapeutic potential of this compound and its analogs is rooted in their ability to modulate specific biochemical pathways within pathogenic organisms. The analog SM21, for example, has been identified as an inhibitor of the yeast-to-hypha transition in Candida albicans. frontiersin.org This morphological shift is a critical virulence factor for the fungus, enabling it to invade host tissues. By arresting this transition, SM21 curtails a key mechanism of pathogenicity. frontiersin.orgnih.govnih.govscispace.com

Mechanistic studies have delved deeper into the biochemical effects of SM21, revealing that it primarily targets fungal mitochondria. frontiersin.orgdoaj.org Investigations using RNA sequencing on haploid Candida albicans exposed to SM21 showed significant changes in the expression of genes associated with mitochondrial function, particularly those involved in mitochondrial respiration and ATP synthesis. frontiersin.org This disruption of mitochondrial activity leads to a reduction in ATP generation, which is vital for cellular energy, ultimately proving lethal to the fungal cell. frontiersin.org Further evidence from propidium (B1200493) iodide uptake assays suggests that SM21 may also compromise the integrity of the fungal cell membrane. researchgate.net

Beyond the direct antifungal mechanisms of SM21, other analogs of this compound have been shown to modulate different biochemical pathways in other microorganisms. For instance, certain 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives have been designed and synthesized as quorum sensing inhibitors in Pseudomonas aeruginosa. nih.gov Quorum sensing is a system of stimulus and response correlated to population density that many bacteria use to coordinate gene expression. By inhibiting the binding of signaling molecules to their receptors, these pyran-2-one analogs can disrupt biofilm formation and down-regulate genes associated with virulence. nih.gov This demonstrates the broader potential of the pyran-2-one scaffold to be chemically modified to target a variety of biochemical pathways in different microorganisms.

Academic and Industrial Applications of 4 Hydroxytetrahydro 2h Pyran 2 One

Role as a Versatile Building Block in Organic Synthesis

The 4-hydroxy-2-pyrone scaffold is a polyfunctional molecule containing several electrophilic and nucleophilic centers, which dictates its broad applicability in synthetic organic chemistry. mdpi.comencyclopedia.pub These heterocycles are considered attractive starting materials for the preparation of a wide array of biologically significant structures, including other pyran derivatives, aromatic compounds, polymers, and various nitrogen-containing heterocycles (azaheterocycles) through ring-opening or modification reactions. mdpi.comencyclopedia.pub

The reactivity of these compounds is a key factor in their versatility. For instance, 4-hydroxy-6-alkyl-2-pyrones can act as nucleophilic partners in Mitsunobu reactions and oxa-Michael additions, allowing for the introduction of diverse functionalities onto the pyrone core under mild conditions. beilstein-journals.org The most common synthetic strategy to access the 4-hydroxy-2-pyrone core itself is the biomimetic cyclization of 1,3,5-tricarbonyl compounds or their equivalents. mdpi.com More recent methods include transition metal-catalyzed alkyne cyclizations and transformations involving ketenes. mdpi.comresearchgate.net

Two of the most prominent and industrially produced 4-hydroxy-2-pyrone derivatives are triacetic acid lactone and dehydroacetic acid, which serve as readily available and highly reactive precursors for a multitude of chemical syntheses. mdpi.comencyclopedia.pub Triacetic acid lactone, in particular, is considered a "bioprivileged" molecule as it can be sustainably produced from carbohydrates through biological methods, making it a key platform molecule for the chemical industry's shift towards renewable feedstocks. mdpi.comencyclopedia.pub

Precursors for the Total Synthesis of Complex Natural Products

The 4-hydroxy-2-pyrone motif is a structural component found in a wide variety of natural products isolated from bacteria, fungi, plants, and other organisms. mdpi.comencyclopedia.pubresearchgate.net Consequently, synthetic routes starting from simple 4-hydroxy-2-pyrones are crucial for the total synthesis of these complex and often biologically active molecules. These natural products exhibit a broad spectrum of activities, including antifungal, antibacterial, cytotoxic, and anti-inflammatory properties. psu.edu

The synthesis of these natural products often leverages the inherent reactivity of the pyrone ring. Methodologies like alkyne cyclizations using transition metal complexes and transformations of ketenes have been successfully applied to construct the core structure of various natural products. mdpi.comresearchgate.netscite.ai

Table 1: Examples of Natural Products Synthesized from or Containing a 4-Hydroxy-2-pyrone Moiety

Natural ProductSource/OriginNoted Biological Activity
FusapyroneFusarium semitectumAntifungal
DeoxyfusapyroneFusarium semitectumAntifungal
Neurymenolide AFijian red macroalga (Neurymenia fraxinifolia)Antibacterial against resistant strains
GermicidinsStreptomyces bacteriaNatural antibiotics, inhibit spore germination
Corallopyronin AMyxococcus fulvus (terrestrial bacterium)Antibacterial against Gram-positive pathogens
HispidinFungiMultiple, including antioxidant

This table provides a selection of natural products whose synthesis or core structure is related to 4-hydroxy-2-pyrones, as described in the cited literature. mdpi.comencyclopedia.pub

Key Intermediates for Pharmaceutical Compounds (e.g., Statins, HIV protease inhibitors, anticonvulsant agents)

The structural features of 4-hydroxytetrahydro-2H-pyran-2-one make it a critical intermediate in the synthesis of several classes of blockbuster drugs.

Statins: This class of cholesterol-lowering drugs often contains a dihydroxy acid side chain that is stereochemically crucial for its inhibitory activity on HMG-CoA reductase. The lactone form of this side chain is frequently a synthetic target, and derivatives of this compound serve as key chiral building blocks. For example, (4R,6S)-6-(chloromethyl)-4-hydroxytetrahydro-2H-pyran-2-one is a valuable intermediate that already possesses the desired stereochemistry for the synthesis of various statins.

HIV Protease Inhibitors: The development of nonpeptidic HIV protease inhibitors has been a major goal in the treatment of AIDS. The 4-hydroxy-2-pyrone scaffold has proven to be an excellent starting point for designing these inhibitors. These compounds act as competitive inhibitors of the HIV-1 protease enzyme. rsc.org Structure-activity relationship studies have shown that the 4-hydroxyl group and substitution at the 3-position of the pyran-2-one ring are essential for inhibitory activity. rsc.org By systematically modifying the substituents on the pyrone ring, researchers have been able to design potent inhibitors that bind effectively to the active site of the enzyme. rsc.org

Anticonvulsant Agents: The pyran-2-one structure is also found within molecules investigated for anticonvulsant properties. While the direct synthesis from this compound is less commonly documented than for statins, the broader class of pyranone derivatives is explored in the search for new antiepileptic drugs. For instance, the synthesis of spirooxindole-4H-pyran derivatives has been investigated, and these compounds have been evaluated for their anticonvulsant activity, with some showing promise as GABA-A receptor agonists. illinois.edu The design of novel anticonvulsants often involves incorporating heterocyclic systems like pyranones.

Table 2: Pharmaceutical Applications of this compound Derivatives

Pharmaceutical ClassRole of this compoundExample Derivative/Target
StatinsChiral building block for the dihydroxy acid side chain(4R,6S)-6-(chloromethyl)-4-hydroxytetrahydro-2H-pyran-2-one
HIV Protease InhibitorsCore scaffold for nonpeptidic competitive inhibitors4-hydroxy-6-phenyl-3-(phenylthio)pyran-2-one
Anticonvulsant AgentsStructural motif in the design of new therapeutic agentsSpirooxindole-4H-pyran derivatives

This table summarizes the role of the pyranone core in the synthesis of different classes of pharmaceuticals.

Potential Applications in Advanced Materials Science

The utility of 4-hydroxy-2-pyrones extends beyond pharmaceuticals into the realm of materials science, where their renewable nature and chemical functionality make them attractive candidates for the development of advanced materials. mdpi.com

Development of Biodegradable Polymers

As the demand for sustainable alternatives to petroleum-based plastics grows, so does the interest in polymers derived from renewable resources. rsc.org 4-Hydroxy-2-pyrones, particularly triacetic acid lactone (TAL) which can be produced from glucose via fermentation, are considered valuable platform molecules for creating biorenewable and biodegradable polymers. mdpi.comillinois.eduwikipedia.org

Research has demonstrated the successful ring-opening polymerization (ROP) of a derivative of TAL, specifically β-acetoxy-δ-methylvalerolactone, to produce a polyester (B1180765). rsc.orgrsc.org This represents a significant step in converting a biomass-derived feedstock into a functional polymer. The resulting polyester from this TAL derivative was found to have a glass transition temperature (Tg) of 25 °C, indicating its potential for various materials applications. rsc.org The ability to form polyesters, a major class of biodegradable polymers, highlights the potential of the this compound backbone in the creation of sustainable plastics. rsc.orgrsc.orgwestminster.ac.uk

Table 3: Properties of a Biodegradable Polymer Derived from a Triacetic Acid Lactone (TAL) Derivative

MonomerPolymerization MethodResulting PolymerGlass Transition Temperature (Tg)
β-acetoxy-δ-methylvalerolactoneRing-Opening Polymerization (ROP)Poly(β-acetoxy-δ-methylvalerolactone)25 °C

This table presents data from the first successful ring-opening polymerization of a disubstituted δ-valerolactone derived from the renewable platform chemical triacetic acid lactone. rsc.org

Synthesis of Ionic Liquids

Ionic liquids, which are salts with low melting points, have gained considerable attention as environmentally benign solvents and catalysts in organic synthesis. researchgate.net The synthesis of novel ionic liquids with specific properties is an active area of research. While ionic liquids are often employed as catalysts in reactions to synthesize pyran derivatives, the use of this compound itself as a foundational building block for the synthesis of ionic liquids is not well-documented in the current scientific literature. Searches for pyran-based ionic liquids typically describe the use of other precursors for the cationic or anionic components of the ionic liquid, which are then used to facilitate reactions involving pyran rings. researchgate.netresearchgate.netnih.govnih.govmetu.edu.trnih.gov

Emerging Research Directions and Future Perspectives for 4 Hydroxytetrahydro 2h Pyran 2 One

Innovations in Asymmetric Synthesis and Catalyst Design

The synthesis of enantiomerically pure 4-hydroxytetrahydro-2H-pyran-2-one and its derivatives is crucial for their application in pharmaceuticals and materials science, as different enantiomers can exhibit distinct biological activities and physical properties. Recent research has focused on developing novel and efficient asymmetric synthetic routes.

Catalytic Systems: Innovations in catalyst design are at the forefront of these efforts. Both metal-based and organocatalytic systems are being explored to achieve high enantioselectivity and diastereoselectivity. For instance, relay catalysis combining copper (Cu) and ruthenium (Ru) has been successfully employed for the asymmetric synthesis of related δ-hydroxy acid derivatives, which can be converted to δ-valerolactones. acs.org This dual catalytic system allows for a cascade reaction, enhancing step- and atom-economy. acs.org Rhodium-thiourea diphosphine complexes have also shown promise in the asymmetric hydrogenation of related heterocyclic compounds, achieving excellent yields and enantioselectivities under mild conditions. nih.gov

Biocatalysis: Biocatalysis is emerging as a powerful and green alternative to traditional chemical synthesis. nih.gov Enzymes, such as dehydrogenases and lipases, offer high selectivity under mild reaction conditions. nih.gov The use of whole-cell biocatalysts, including genetically engineered microorganisms, is being investigated for the stereoselective reduction of ketone precursors to furnish chiral hydroxy-lactones. nih.govmagtech.com.cn This approach not only provides access to specific stereoisomers but also aligns with the principles of green chemistry by reducing the need for harsh reagents and solvents. nih.gov

Future work in this area will likely involve the development of novel catalysts with improved turnover numbers and selectivity, as well as the expansion of the biocatalytic toolbox through enzyme engineering and directed evolution to create catalysts tailored for the synthesis of specific this compound derivatives. nih.gov

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While this compound is recognized as a valuable intermediate, understanding its intrinsic biological activities and those of its derivatives is a growing area of research. The pyranone ring is a common motif in many biologically active natural products. researchgate.net

Antioxidant and Other Activities: The parent compound, δ-valerolactone, is an endogenous metabolite with noted antioxidant capacity. medchemexpress.com Research is extending to its hydroxylated analogs to understand how functionalization impacts this activity. The core structure is being investigated for a range of potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and antitumor agent. researchgate.net

Molecular Target Identification: A key future direction is the precise identification of molecular targets. Elucidating how these compounds interact with specific enzymes, receptors, or other biomolecules is essential for understanding their mechanism of action. For example, derivatives of related pyrimidine (B1678525) structures have been shown to act as oral erythropoietin (EPO) secretagogues by inhibiting hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes. nih.gov Similarly, substituted estradiols containing hydroxyalkyl side chains are being evaluated for their interaction with the estrogen receptor. nih.gov Future research will likely employ techniques such as affinity chromatography, proteomics, and genetic screening to pinpoint the specific cellular components that interact with this compound and its derivatives.

Advanced Computational Modeling for Structure-Property Relationships and Drug Design

Computational methods are becoming indispensable tools in modern chemistry and drug discovery, accelerating the design and optimization of new molecules. openmedicinalchemistryjournal.comsysrevpharm.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are crucial for establishing a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For derivatives of this compound, QSAR models can predict the activity of newly designed analogs, thereby prioritizing synthetic efforts. researchgate.net By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), researchers can identify the key structural features that govern bioactivity. Advanced methods like 4D-QSAR, which incorporates the conformational flexibility of molecules, can provide more accurate predictive models. nih.govnih.gov

Molecular Docking and de Novo Design: Molecular docking simulations are used to predict the binding orientation and affinity of a ligand to a specific target protein. openmedicinalchemistryjournal.com This information is invaluable for understanding the molecular basis of activity and for designing derivatives with improved binding. When the three-dimensional structure of a target is known, structure-based drug design (SBDD) can be employed to create novel ligands. nih.gov De novo design algorithms can even construct new molecular structures from scratch, tailored to fit the active site of a target. openmedicinalchemistryjournal.com These computational approaches will be instrumental in optimizing the therapeutic potential of the this compound scaffold.

Table 1: Computational Tools in Drug Design for Pyranone Scaffolds

Computational MethodApplicationPotential Outcome for this compound
QSAR Predicts biological activity based on chemical structure.Identification of key structural features for enhanced bioactivity.
Molecular Docking Simulates the binding of a molecule to a target protein.Understanding of binding modes and prediction of binding affinities.
Molecular Dynamics Simulates the movement of atoms and molecules over time.Analysis of conformational changes and stability of ligand-protein complexes.
De Novo Design Generates novel molecular structures with desired properties.Creation of new, potent derivatives based on the pyranone scaffold.

Development of Sustainable Synthesis and Green Chemistry Methodologies

The shift towards a bio-based economy has spurred research into sustainable methods for producing valuable chemicals from renewable resources. mdpi.com

Biomass Valorization: this compound and related lactones are attractive targets for synthesis from biomass. mdpi.com For example, γ-valerolactone (GVL), a closely related compound, can be produced from the conversion of carbohydrates like glucose and cellulose. rsc.orgdtu.dknih.gov Research is underway to develop efficient catalytic systems for the conversion of biomass-derived platform molecules into δ-lactones. This often involves multi-step processes including hydrogenation and selective oxidation. researchgate.net

Green Catalysts and Solvents: The principles of green chemistry are being increasingly applied to the synthesis of pyran derivatives. nih.gov This includes the use of environmentally benign solvents, such as water or ionic liquids, and the development of reusable heterogeneous catalysts to minimize waste and simplify product purification. nih.govijcce.ac.ir For instance, magnetized nanoparticles have been used as recoverable catalysts for the synthesis of 4H-pyrans. nih.gov Biocatalytic routes, as mentioned earlier, are also a cornerstone of green synthesis. researchgate.net The development of one-pot, multi-component reactions further enhances the sustainability of these synthetic strategies by reducing the number of steps and purification procedures. nih.gov

Targeted Derivatization for Enhanced Bioactivity and Specific Applications

The functional groups of this compound—the hydroxyl group and the lactone ring—provide ready handles for chemical modification. Targeted derivatization aims to enhance the compound's inherent bioactivity or to tailor its properties for specific applications.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure and analysis of the resulting changes in biological activity (SAR) is a classic strategy in medicinal chemistry. By creating a library of derivatives with variations at different positions of the pyranone ring, researchers can map out the structural requirements for a desired biological effect. For example, the synthesis and evaluation of a series of 4-(hydroxyalkyl)estradiols helped to elucidate the structural constraints for binding to the estrogen receptor. nih.gov

Polymer Science: The lactone ring of this compound makes it a suitable monomer for ring-opening polymerization (ROP). This opens up possibilities for creating biodegradable polyesters with tunable properties. researchgate.net The hydroxyl group can be used to initiate polymerization or to be incorporated as a pendant functional group along the polymer chain, allowing for further functionalization of the resulting material. These polymers could find applications in drug delivery, tissue engineering, and environmentally friendly plastics. thegoodscentscompany.com

Future research will continue to explore the synthesis of novel derivatives, such as those with different substituents on the ring or with the hydroxyl group converted to other functionalities like esters, ethers, or amines, to create a diverse range of compounds for biological screening and materials development. nih.gov

Q & A

Q. Critical Parameters :

  • Ligand geometry (axial vs. equatorial coordination).
  • Solvent polarity (nonpolar solvents favor higher selectivity).

What analytical techniques are critical for characterizing this compound derivatives?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Key for identifying substituent positions. For example, a deshielded carbonyl carbon at δ 170–175 ppm confirms lactone formation .
  • Mass Spectrometry (EI/CI) : Fragmentation patterns (e.g., m/z 223.0967 [M+H]⁺) validate molecular weight .
  • IR Spectroscopy : Stretching bands at 1730–1740 cm⁻¹ indicate ester/lactone carbonyl groups .

How can contradictions in stereochemical assignments from NMR data be resolved?

Advanced Research Focus
Combine NOESY experiments with density functional theory (DFT) calculations. For (±)-16a, NOE correlations between H-4 and H-6 protons (δ 4.2–4.5 ppm) confirm cis-stereochemistry, while DFT-optimized structures validate coupling constants (J = 6–8 Hz) .

What safety protocols are essential for handling tetrahydropyran derivatives in the lab?

Q. Basic Research Focus

  • Eye Protection : Use sealed goggles (GHS Category 1 eye irritant) .
  • Ventilation : Fume hoods for reactions releasing volatile byproducts (e.g., acetyl chloride) .
  • Waste Disposal : Separate halogenated byproducts (e.g., brominated derivatives) for professional treatment .

How can chemoselective hydrodehalogenation of 4-halo-tetrahydropyrans be optimized without stannanes?

Advanced Research Focus
Use Pd/C with H₂ in ethanol at 50°C for selective C–X bond reduction. For 4-bromo derivatives, this method achieves >90% conversion while preserving lactone rings. Competitive adsorption studies show Pd binds preferentially to halogens over carbonyl groups .

What experimental design principles apply to multi-component reactions for dihydropyran synthesis?

Q. Basic Research Focus

  • Solvent Choice : Polar aprotic solvents (DMF) accelerate imine formation in amine-aldehyde reactions .
  • Catalyst Loading : 5 mol% Cu(OTf)₂ maximizes yield without side-product formation .

How are biological activities (e.g., antifungal) of this compound derivatives evaluated?

Q. Advanced Research Focus

  • In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Botrytis cinerea (e.g., (±)-16a shows MIC = 12.5 µg/mL) .
  • Structure-Activity Relationships (SAR) : Electron-withdrawing substituents (e.g., -Cl) enhance antifungal potency by 40% compared to methyl groups .

What stability and storage conditions are recommended for tetrahydropyran derivatives?

Q. Basic Research Focus

  • Storage : Argon-atmosphere vials at –20°C to prevent lactone ring hydrolysis .
  • Light Sensitivity : Amber glass containers for UV-sensitive compounds (e.g., styryl-substituted derivatives) .

How can computational tools streamline synthetic route planning for complex tetrahydropyran analogs?

Advanced Research Focus
AI-driven platforms (e.g., Pistachio/Bkms_metabolic ) analyze retrosynthetic pathways using Reaxys data. For 4-methyl-2-phenyltetrahydro-2H-pyran, the tool prioritizes Grignard addition to δ-valerolactone (87% predicted feasibility) .

Q. Example Workflow :

Input target structure.

Screen >10,000 reactions for precursor compatibility.

Rank routes by atom economy and step count.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.